molecular formula C8H13FO2 B13544313 Cycloheptanecarboxylic acid, 1-fluoro-(9CI)

Cycloheptanecarboxylic acid, 1-fluoro-(9CI)

Cat. No.: B13544313
M. Wt: 160.19 g/mol
InChI Key: ZFUBXFPAVJZJPZ-UHFFFAOYSA-N
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Description

Cycloheptanecarboxylic acid, 1-fluoro-(9CI): is an organic compound with the molecular formula C8H13FO2 It features a seven-membered carbon ring (cycloheptane) attached to a carboxylic acid group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanecarboxylic acid, 1-fluoro-(9CI) typically involves the fluorination of cycloheptanecarboxylic acid. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Cycloheptanecarboxylic acid, 1-fluoro-(9CI) may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarboxylic acid, 1-fluoro-(9CI) can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Cycloheptanecarboxylic acid, 1-fluoro-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-allergic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cycloheptanecarboxylic acid, 1-fluoro-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Cycloheptanecarboxylic acid, 1-fluoro-(9CI) can be compared with other similar compounds, such as:

    Cycloheptanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Cyclohexanecarboxylic acid, 1-fluoro-: Features a six-membered ring instead of a seven-membered ring, leading to variations in reactivity and stability.

    Cyclooctanecarboxylic acid, 1-fluoro-: Contains an eight-membered ring, which can affect its conformational flexibility and interactions.

The unique combination of a seven-membered ring and a fluorine atom in Cycloheptanecarboxylic acid, 1-fluoro-(9CI) distinguishes it from these similar compounds, offering distinct advantages in specific applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-fluoro-cycloheptanecarboxylic acid critical for experimental design?

The compound’s physicochemical properties, such as melting/boiling points, density, and solubility, are foundational for experimental reproducibility. Cycloheptanecarboxylic acid (non-fluorinated analog) has a boiling point of 409.7 K at 0.01 bar and a density of 1.035 g/mL . Fluorination at the 1-position likely increases polarity due to fluorine’s electronegativity, altering solubility in polar solvents (e.g., DMSO or methanol) and thermal stability. Researchers should prioritize differential scanning calorimetry (DSC) to assess phase transitions and HPLC to monitor purity under varying conditions.

Q. How can researchers confirm the purity and structural integrity of synthesized 1-fluoro-cycloheptanecarboxylic acid?

Combined analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies fluorine positioning, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR validate the cycloheptane backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~160.18 g/mol, based on non-fluorinated analog + 18.99 g/mol for fluorine) .
  • Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) evaluates purity (>95% threshold) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing fluorine at the 1-position of cycloheptanecarboxylic acid?

Two approaches are promising:

  • Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts to fluorinate a pre-synthesized cycloheptanecarboxylic acid precursor. Monitor reaction kinetics via in situ 19F^{19}\text{F} NMR to optimize yield .
  • Biosynthetic Precursor Feeding : Analogous to cycloheptanecarboxylic acid incorporation in rapamycin analogs, feed fluorinated precursors (e.g., 1-fluoro-cycloheptanecarboxylic acid) to engineered microbial strains (e.g., Streptomyces hygroscopicus) .

Q. How does fluorination affect the stability and reactivity of cycloheptanecarboxylic acid under varying pH and temperature?

Fluorine’s electron-withdrawing effect may:

  • Increase Acid Dissociation Constant (pKa) : Titration experiments (pH 2–12) compared to the non-fluorinated analog (pKa ~4.5–5.0) reveal shifts in protonation states affecting solubility .
  • Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds. Fluorinated derivatives may show reduced thermal stability due to C-F bond lability above 150°C .

Q. What computational methods are suitable for predicting the conformational dynamics of 1-fluoro-cycloheptanecarboxylic acid?

  • Density Functional Theory (DFT) : Calculate ground-state geometries (B3LYP/6-31G* level) to assess fluorine’s impact on ring strain and dipole moments .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in explicit solvents (e.g., water, chloroform) to predict aggregation behavior and membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing fluorinated cycloheptane derivatives?

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in crowded spectra, particularly for cycloheptane ring protons adjacent to fluorine .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to track carbon-fluorine coupling in 13C^{13}\text{C} NMR .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures, though fluorine’s small size may complicate resolution .

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

1-fluorocycloheptane-1-carboxylic acid

InChI

InChI=1S/C8H13FO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6H2,(H,10,11)

InChI Key

ZFUBXFPAVJZJPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C(=O)O)F

Origin of Product

United States

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